molecular formula C30H30N2O10S B303455 4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside

4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside

Cat. No. B303455
M. Wt: 610.6 g/mol
InChI Key: AKCZYLVRRRRJPS-FLMIJJEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of imidazoline, which is a heterocyclic organic compound that contains an imidazole ring. The synthesis of this compound involves a complex process that requires the use of various reagents and techniques.

Mechanism of Action

The mechanism of action of 4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is not fully understood. However, it is believed to act by inhibiting the growth and proliferation of cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects
4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been found to exhibit significant biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of various cancer cells such as breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been found to exhibit antimicrobial and antifungal properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in lab experiments include its potent biological activities and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its complex synthesis process and the potential toxicity of the compound.

Future Directions

There are several future directions for the research on 4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside. These include:
1. Investigation of the mechanism of action of this compound in cancer cells.
2. Development of more efficient synthesis methods for this compound.
3. Evaluation of the potential toxicity of this compound in vivo.
4. Investigation of the potential applications of this compound in other fields such as agriculture and food science.
5. Development of derivatives of this compound with improved biological activities and reduced toxicity.
In conclusion, 4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a chemical compound that has significant potential in various fields such as medicinal chemistry, biochemistry, and pharmacology. The synthesis of this compound involves a complex process, and its mechanism of action is not fully understood. However, it has been found to exhibit potent biological activities such as antimicrobial, antifungal, and antitumor properties. Further research is needed to fully understand the potential applications of this compound and its derivatives.

Synthesis Methods

The synthesis of 4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside involves the condensation of 2-phenyl-1,2,3,4-tetrahydro-imidazo[1,2-a]pyridine-3-carboxylic acid with 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit significant biological activities such as antimicrobial, antifungal, and antitumor properties.

properties

Product Name

4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside

Molecular Formula

C30H30N2O10S

Molecular Weight

610.6 g/mol

IUPAC Name

[(6S)-3,4,5-triacetyloxy-6-[(4Z)-4-benzylidene-5-oxo-1-phenylimidazol-2-yl]sulfanyloxan-2-yl]methyl acetate

InChI

InChI=1S/C30H30N2O10S/c1-17(33)38-16-24-25(39-18(2)34)26(40-19(3)35)27(41-20(4)36)29(42-24)43-30-31-23(15-21-11-7-5-8-12-21)28(37)32(30)22-13-9-6-10-14-22/h5-15,24-27,29H,16H2,1-4H3/b23-15-/t24?,25?,26?,27?,29-/m0/s1

InChI Key

AKCZYLVRRRRJPS-FLMIJJEUSA-N

Isomeric SMILES

CC(=O)OCC1C(C(C([C@@H](O1)SC2=N/C(=C\C3=CC=CC=C3)/C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C

SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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